molecular formula C14H16N2O B3057136 2,2'-Oxybis(N-methylaniline) CAS No. 76967-82-3

2,2'-Oxybis(N-methylaniline)

Cat. No.: B3057136
CAS No.: 76967-82-3
M. Wt: 228.29 g/mol
InChI Key: BDLJHINZMLLYBK-UHFFFAOYSA-N
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Description

2,2’-Oxybis(N-methylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two N-methylaniline groups connected by an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Oxybis(N-methylaniline) typically involves the reaction of N-methylaniline with an appropriate oxygen donor. One common method is the oxidative coupling of N-methylaniline using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 2,2’-Oxybis(N-methylaniline) may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as transition metal complexes can be employed to enhance the efficiency of the oxidative coupling process.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Oxybis(N-methylaniline) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to N-methylaniline.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: N-methylaniline.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of 2,2’-Oxybis(N-methylaniline).

Scientific Research Applications

2,2’-Oxybis(N-methylaniline) finds applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    N-Methylaniline: A simpler analog with one N-methylaniline group.

    N,N-Dimethylaniline: Contains two methyl groups attached to the nitrogen atom.

    2,2’-Oxybis(N,N-dimethylaniline): Similar structure but with dimethyl groups on the nitrogen atoms.

Uniqueness: 2,2’-Oxybis(N-methylaniline) is unique due to the presence of the oxygen bridge connecting the two N-methylaniline groups. This structural feature imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

N-methyl-2-[2-(methylamino)phenoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLJHINZMLLYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1OC2=CC=CC=C2NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453631
Record name 2,2'-Oxybis(N-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76967-82-3
Record name 2,2'-Oxybis(N-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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